REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[I:12]I>C(O)C.S([O-])([O-])(=O)=O.[Ag+].[Ag+]>[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([NH2:6])=[C:7]([I:12])[CH:8]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+].[Ag+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature for 18 hours the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
WASH
|
Details
|
was washed with dichloromethane until all the orange product
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated in vacuo
|
Type
|
WASH
|
Details
|
the resulting solid was washed with diethyl ether/40-60 Petroleum ether (1:1)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N)C(=C1)[N+](=O)[O-])I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |